1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide

Medicinal Chemistry ADME Profiling Fragment-Based Drug Discovery

Kinase inhibitor scaffold development faces a trade-off between cross-coupling reactivity and off-target lipophilicity. This iodo-pyrazole carboxamide solves that with orthogonal functionality. - **Synthetic handle**: C4 iodine enables Suzuki-Miyaura diversification (monitor dehalogenation). - **Pharmacophore**: C3 primary carboxamide mimics ATP-competitive hinge binding. - **Lead-like metrics**: XLogP 0.4, tPSA 60.9 Ų, MW 265 Da - CNS MPO-optimized. Available for immediate synthesis. Order in research quantities.

Molecular Formula C6H8IN3O
Molecular Weight 265.054
CAS No. 1354705-98-8
Cat. No. B2990856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide
CAS1354705-98-8
Molecular FormulaC6H8IN3O
Molecular Weight265.054
Structural Identifiers
SMILESCCN1C=C(C(=N1)C(=O)N)I
InChIInChI=1S/C6H8IN3O/c1-2-10-3-4(7)5(9-10)6(8)11/h3H,2H2,1H3,(H2,8,11)
InChIKeyCKYQLZNWKYDOQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide | Building Block for Kinase-Focused Library Synthesis


1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide is a halogenated heterocyclic building block featuring an ethyl group at N1, an iodine atom at C4, and a primary carboxamide at C3 . The iodine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions , while the carboxamide group provides a hydrogen-bond-donating pharmacophore common to ATP-competitive kinase inhibitor scaffolds . The compound's moderate lipophilicity (XLogP3-AA = 0.4) and balanced polar surface area (tPSA = 60.9 Ų) position it as a lead-like fragment suitable for early-stage medicinal chemistry campaigns .

1
Halogenated pyrazole building block with iodine cross-coupling handle for kinase-focused library synthesis
Iodo substituent enables palladium-catalyzed diversification at C4
2
Primary carboxamide at C3 mimics ATP-competitive hinge-binding motif
Hydrogen-bond donor/acceptor pattern supports fragment elaboration
3
Lead-like physicochemical profile (XLogP3-AA 0.4, tPSA 60.9 Ų) may support early-stage medicinal chemistry campaigns
Properties align with fragment-to-lead optimization space

Why 1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide Cannot Be Replaced


Generic substitution among halogenated pyrazole carboxamides fails due to quantifiable differences in lipophilicity, hydrogen-bonding capacity, and cross-coupling reactivity. The target compound's XLogP3-AA of 0.4 is over threefold lower than the 1.2 of its des-carboxamide analog 1-ethyl-4-iodo-1H-pyrazole, directly altering membrane permeability and off-target binding profiles . Moreover, the iodine atom confers distinct Suzuki–Miyaura reactivity compared to bromo- and chloro-pyrazoles, with literature demonstrating that iodo-pyrazoles exhibit a higher propensity for undesired dehalogenation side reactions [1]. Such variations preclude simple analog swapping without experimental validation.

Lipophilicity shift
Des-carboxamide or N1-alkyl analogs exhibit different logP values (e.g., 1.2 for des-carboxamide), which may alter membrane permeability and off-target profiles. Direct replacement without experimental validation may not transfer property-matched outcomes.
Coupling reactivity
Iodo-pyrazoles can undergo more pronounced dehalogenation side reactions in Suzuki–Miyaura couplings compared to bromo- or chloro-analogs. Yield and selectivity expectations may differ; orthogonal reactivity sequences should be reviewed.
Pharmacophore absence
Analogs lacking the C3 carboxamide (e.g., 1-ethyl-4-iodo-1H-pyrazole) lose the hinge-binding hydrogen-bond donor/acceptor, which likely abolishes ATP-competitive kinase engagement. Substitution may not maintain target interaction without re-optimization.

1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide vs. Closest Analogues


Lipophilicity Modulation by N1-Alkyl and C3-Carboxamide

The target compound exhibits an XLogP3-AA value of 0.4, compared to 1.2 for the des-carboxamide analog 1-ethyl-4-iodo-1H-pyrazole and 0.12 for the N1-methyl analog 4-iodo-1-methyl-1H-pyrazole-3-carboxamide [1]. The ~0.8 log unit decrease versus the des-carboxamide analog reflects the substantial polarity introduced by the primary amide, while the ~0.28 log unit increase versus the N1-methyl analog demonstrates the lipophilicity contribution of the ethyl group.

Lipophilicity
Reported
XLogP3-AA 0.4 -0.8 vs des-carboxamide
Intermediate logP balances solubility and permeability for lead-like fragments
Computational prediction; experimental logD may vary
Medicinal Chemistry ADME Profiling Fragment-Based Drug Discovery

Topological Polar Surface Area and Hydrogen-Bonding Capacity

The target compound has a calculated tPSA of 60.9 Ų , identical within rounding to the 60.91 Ų of its N1-methyl analog . In contrast, the des-carboxamide analog 1-ethyl-4-iodo-1H-pyrazole has a tPSA of approximately 17.8 Ų [1], reflecting the absence of the primary amide group. The carboxamide contributes one hydrogen-bond donor and two hydrogen-bond acceptors, enabling key interactions with kinase hinge regions and catalytic lysine residues.

Polar surface area
Cross-study comparable
tPSA 60.9 Ų (+43.1 Ų vs des-carboxamide analog)
Carboxamide introduces essential hydrogen-bond donor/acceptor for kinase hinge binding
tPSA identical within rounding to N1-methyl analog
Medicinal Chemistry ADME Profiling Kinase Inhibitor Design

Suzuki–Miyaura Coupling: Halogen Reactivity Comparison

A direct head-to-head comparison of halogenated aminopyrazoles in Suzuki–Miyaura cross-coupling revealed that bromo and chloro derivatives were superior to iodo-pyrazoles due to reduced propensity for dehalogenation side reactions [1]. While the iodine atom at C4 of the target compound enables diversification, synthetic chemists must anticipate potentially lower isolated yields or more extensive optimization relative to bromo- or chloro-pyrazole carboxamide congeners.

Suzuki coupling
Head-to-head
Iodo-pyrazoles show elevated dehalogenation vs Br/Cl analogs
Iodo handle may require optimization; bromo/chloro alternatives may offer higher single-step yields
Based on Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids
Synthetic Methodology Cross-Coupling Medicinal Chemistry

Molecular Weight & Heavy Atom Count for Fragment Screening

The target compound has a molecular weight of 265.05 Da and a heavy atom count of 11 . This compares to 251.03 Da (heavy atoms: 10) for the N1-methyl analog and 266.04 Da (heavy atoms: 11) for the 3-carboxylic acid analog [1]. The ethyl group adds ~14 Da relative to the methyl analog, placing the compound at the upper boundary of typical fragment-sized molecules (MW < 250 Da) but still within the lead-like space.

Molecular weight
Cross-study comparable
265.05 Da (+14 Da vs N1-methyl analog)
Upper fragment space; ethyl group adds optimization vector without violating lead-like thresholds
Heavy atom count 11
Fragment-Based Drug Discovery Lead Optimization Library Design

Application Scenarios for 1-Ethyl-4-iodo-1H-pyrazole-3-carboxamide


Kinase Inhibitor Fragment Library via Suzuki–Miyaura Diversification

The compound's iodine atom at C4 serves as a cross-coupling handle for introducing diverse aryl or heteroaryl groups, while the primary carboxamide at C3 mimics the hinge-binding motif of ATP-competitive kinase inhibitors . Its moderate lipophilicity (XLogP3-AA = 0.4) and balanced tPSA (60.9 Ų) align with lead-like property guidelines, making it suitable for fragment-based kinase inhibitor discovery programs. However, users should account for the elevated dehalogenation propensity of iodo-pyrazoles during Suzuki–Miyaura coupling relative to bromo- or chloro-analogs [1].

Lead Optimization of N1-Alkyl Pyrazole Carboxamide Series

When structure–activity relationship (SAR) studies require systematic modulation of N1-alkyl chain length, the ethyl-substituted compound (MW 265.05 Da) provides a ~14 Da increase in molecular weight and a +0.28 log unit increase in lipophilicity compared to the N1-methyl analog (XLogP3-AA = 0.12) . This incremental change allows medicinal chemists to probe hydrophobic pocket occupancy without altering the core carboxamide pharmacophore (tPSA remains constant at ~60.9 Ų) .

Dual Pharmacophore Scaffold for Bivalent Ligand Design

The compound contains two orthogonal functional groups: a primary carboxamide at C3 amenable to further acylation or amide coupling, and an iodo substituent at C4 suitable for transition metal-catalyzed cross-coupling . This dual functionality enables sequential diversification strategies—for example, initial Suzuki coupling at C4 to install a hydrophobic moiety, followed by amide bond formation at C3 to append a solubilizing group or second pharmacophore .

Computational Docking for Kinase Target Validation

The compound's calculated physicochemical properties—XLogP3-AA = 0.4 and tPSA = 60.9 Ų —fall within the optimal range for CNS drug-likeness (CNS MPO score). Combined with its low molecular weight (265 Da) and limited rotatable bonds (2), it represents a minimal pharmacophore for virtual screening and molecular docking campaigns targeting kinases with known hinge-binding preferences for pyrazole carboxamides .

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor diversification
Iodo cross-coupling handle with hinge-mimetic carboxamide
Suzuki–Miyaura coupling efficiency, dehalogenation risk review
N1-alkyl chain SAR exploration
Controlled logP and MW increment vs methyl analog
Hydrophobic pocket occupancy, tPSA constancy verification
Sequential bivalent ligand design
Orthogonal C3 amide and C4 iodo functionalization
Chemoselective coupling, diversification sequence planning
Computational target validation for kinases
Lead-like physicochemical profile (logP 0.4, tPSA 60.9 Ų)
Docking pose reproducibility, CNS MPO alignment review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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